molecular formula C12H15FO B1324673 2,2-Dimethyl-3'-fluorobutyrophenone CAS No. 898765-46-3

2,2-Dimethyl-3'-fluorobutyrophenone

Cat. No. B1324673
M. Wt: 194.24 g/mol
InChI Key: CCHZNRKLSQSJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3’-fluorobutyrophenone is a chemical compound that has gained widespread interest due to its potential applications in various fields of research and industry. It has a molecular formula of C12H15FO .


Molecular Structure Analysis

The InChI code for 2,2-Dimethyl-3’-fluorobutyrophenone is 1S/C12H15FO/c1-4-12(2,3)11(14)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3 . This indicates that the compound has a butanone group with a fluorophenyl group attached to it, and two methyl groups attached to the second carbon of the butanone.


Physical And Chemical Properties Analysis

The molecular weight of 2,2-Dimethyl-3’-fluorobutyrophenone is 194.25 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Fluorescent Properties

The synthesis and evaluation of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones demonstrated a simple and efficient synthesis route, highlighting the fluorescent properties of these compounds. These compounds exhibit almost identical fluorescence properties despite varying numbers of fluoro-substituents. Their cytotoxicity was evaluated against several cancer cell lines, showing enhanced cytotoxic effects against human myeloma cells. This research indicates potential applications in developing fluorescent probes for biomedical imaging and cancer treatment strategies (Politanskaya et al., 2015).

Antioxidant Activity

The antioxidant properties of the synthesized compounds were studied using Salmonella tester strains, showing that these compounds possess significant antioxidant capabilities. This suggests potential for these compounds in pharmaceutical applications where antioxidant properties are desirable, such as in the treatment of diseases caused by oxidative stress (Politanskaya et al., 2015).

Biological Probes

In the development of trifunctional biological probes, luminescent rhenium(I) polypyridine fluorous complexes were synthesized. These complexes, containing 2,2-dimethyl and fluorine components, demonstrated potential as novel biological probes due to their luminescent properties. They were investigated for their cytotoxicity towards HeLa cells and their cellular uptake, indicating their suitability for biomedical imaging applications (Louie et al., 2011).

Chemical Synthesis and Reaction Mechanisms

The research on ruthenium-catalyzed carbon-carbon bond formation via the cleavage of an unreactive aryl carbon-nitrogen bond in aniline derivatives with organoboronates showcased the utility of 2,2-dimethyl and fluorine-containing compounds in facilitating novel synthetic routes. This study offers insights into the mechanistic aspects of catalyzed reactions, potentially impacting the development of new catalytic processes in organic synthesis (Ueno et al., 2007).

Photophysical Studies

Investigations into the photophysical properties of BF2-3,3'-dimethyldiarylazadipyrromethene near-infrared fluorophores highlighted the synthesis of both organic and aqueous-soluble fluorophores with high quantum yields in the near-infrared spectrum. These studies underline the potential of these fluorophores in biological imaging and diagnostics, emphasizing the role of 2,2-dimethyl and fluorine functionalities in enhancing photophysical properties (Wu & O’Shea, 2013).

properties

IUPAC Name

1-(3-fluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHZNRKLSQSJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642434
Record name 1-(3-Fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3'-fluorobutyrophenone

CAS RN

898765-46-3
Record name 1-(3-Fluorophenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.